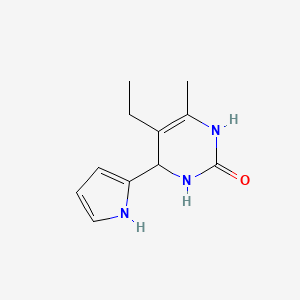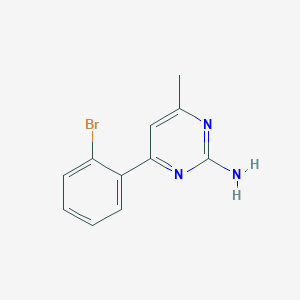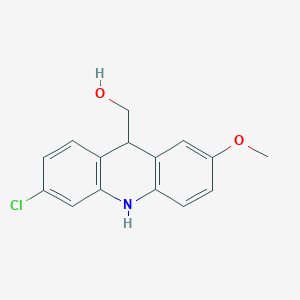
(6-Chloro-2-methoxy-9,10-dihydroacridin-9-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(6-Chloro-2-methoxy-9,10-dihydroacridin-9-yl)methanol is a chemical compound that belongs to the acridine family Acridines are known for their diverse applications in various fields, including medicinal chemistry, due to their unique structural properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (6-Chloro-2-methoxy-9,10-dihydroacridin-9-yl)methanol typically involves the reaction of 6,9-dichloro-2-methoxyacridine with appropriate reagents. One common method includes the reaction with phenol and ammonium carbonate to yield the desired product . The reaction conditions often require controlled temperatures and specific solvents to ensure the purity and yield of the compound.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar principles as laboratory-scale methods, with adjustments for larger-scale production. This includes optimizing reaction conditions, using industrial-grade reagents, and employing efficient purification techniques to obtain high yields.
化学反応の分析
Types of Reactions
(6-Chloro-2-methoxy-9,10-dihydroacridin-9-yl)methanol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the methanol group to a carboxylic acid or aldehyde.
Reduction: The compound can be reduced to remove the chlorine atoms or modify the acridine ring.
Substitution: Halogen atoms can be substituted with other functional groups, such as amines or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while substitution reactions can produce a variety of derivatives with different functional groups.
科学的研究の応用
(6-Chloro-2-methoxy-9,10-dihydroacridin-9-yl)methanol has several scientific research applications:
Chemistry: It is used as a precursor for synthesizing other acridine derivatives, which are valuable in various chemical reactions and studies
Biology: The compound’s derivatives have shown potential in biological studies, particularly in understanding DNA interactions and enzyme inhibition
Industry: The compound is used in the production of dyes and pigments due to its chromophoric properties.
作用機序
The mechanism of action of (6-Chloro-2-methoxy-9,10-dihydroacridin-9-yl)methanol involves its interaction with biological molecules. The compound can intercalate into DNA, disrupting its structure and function . This intercalation can inhibit DNA replication and transcription, leading to potential anticancer effects. Additionally, the compound may interact with enzymes, inhibiting their activity through binding to active sites or allosteric sites .
類似化合物との比較
Similar Compounds
6,9-Dichloro-2-methoxyacridine: A precursor in the synthesis of (6-Chloro-2-methoxy-9,10-dihydroacridin-9-yl)methanol
9-Amino-6-chloro-2-methoxyacridine: A derivative used in biological studies.
4-Aminoquinoline: Another acridine derivative with potential medicinal applications.
Uniqueness
This compound is unique due to its specific structural features, which allow it to interact with DNA and enzymes in distinct ways. Its methoxy and chloro substituents contribute to its chemical reactivity and biological activity, making it a valuable compound for various applications.
特性
CAS番号 |
17620-27-8 |
|---|---|
分子式 |
C15H14ClNO2 |
分子量 |
275.73 g/mol |
IUPAC名 |
(6-chloro-2-methoxy-9,10-dihydroacridin-9-yl)methanol |
InChI |
InChI=1S/C15H14ClNO2/c1-19-10-3-5-14-12(7-10)13(8-18)11-4-2-9(16)6-15(11)17-14/h2-7,13,17-18H,8H2,1H3 |
InChIキー |
ZCOZGDIDYGUODA-UHFFFAOYSA-N |
正規SMILES |
COC1=CC2=C(C=C1)NC3=C(C2CO)C=CC(=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



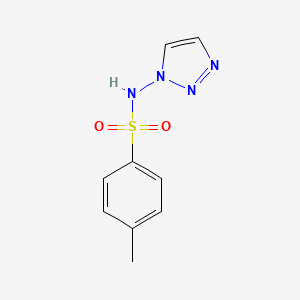
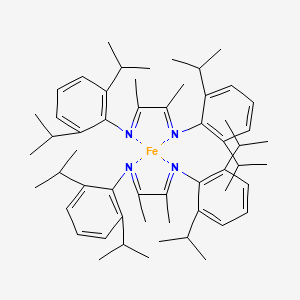
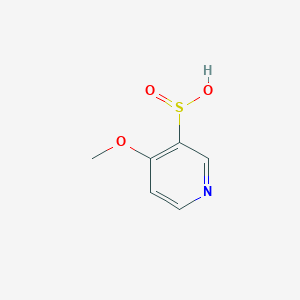
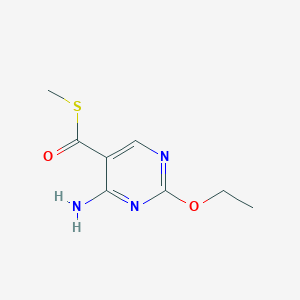
![2,4,6-Trimethylpyrazolo[1,5-A]pyrazine-3-carbaldehyde](/img/structure/B13105666.png)

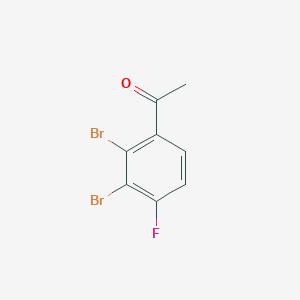
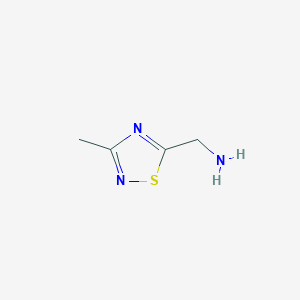

![5-Methylbenzo[c][1,2,5]oxadiazol-4-ol](/img/structure/B13105694.png)
![7-amino-5-oxo-4H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B13105706.png)
